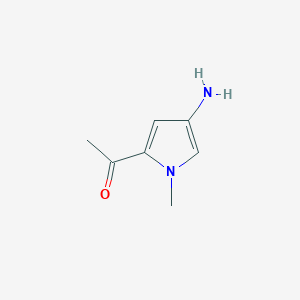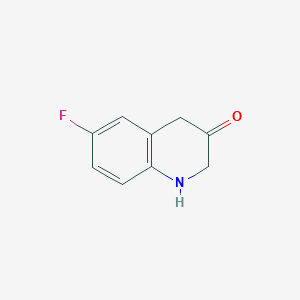
4-(Difluoromethyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H9F2N2 It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring, which also bears two amino groups (-NH2) at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)benzene-1,2-diamine typically involves the introduction of the difluoromethyl group onto a benzene ring followed by the introduction of amino groups. One common method involves the difluoromethylation of a suitable precursor, such as a halogenated benzene derivative, using difluoromethylating agents like ClCF2H. This is followed by the reduction of nitro groups to amino groups using reducing agents like iron powder and formic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and formic acid.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and formic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Difluoromethyl)benzene-1,2-dinitro.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Difluoromethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets through its amino and difluoromethyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)benzene-1,2-diamine: Similar structure but with a methyl group instead of a difluoromethyl group.
4-(Chloromethyl)benzene-1,2-diamine: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)benzene-1,2-diamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Propriétés
Formule moléculaire |
C7H8F2N2 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
4-(difluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
Clé InChI |
WLMYQPYCBIWZJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)











